REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:9][C:8]2=[C:10]([C:17]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[O:18])[CH:11]=[CH:12][C:13]([N+:14]([O-])=O)=[C:7]2[O:6]1)[CH3:3]>C(O)(=O)C.[Fe]>[NH2:14][C:13]1[CH:12]=[CH:11][C:10]([C:17]([O:19][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[O:18])=[C:8]2[C:7]=1[O:6][CH:5]([CH2:4][N:2]([CH3:3])[CH3:1])[CH2:9]2
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
189 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
added with 20 mL of water and 20 mL of dichloromethane
|
Type
|
ADDITION
|
Details
|
added dropwise with 2 M sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (30 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C2CC(OC21)CN(C)C)C(=O)OCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 mg | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |